molecular formula C20H21ClN2O3S2 B2714051 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 894007-34-2

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No. B2714051
CAS RN: 894007-34-2
M. Wt: 436.97
InChI Key: VXXDZMJNCVVNPH-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. CTET is a sulfonamide compound that belongs to the thiazole family and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Structural Characterizations

Research has focused on the synthesis and structural characterization of compounds related to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide. For instance, studies have been conducted on the synthesis of novel peripherally octa-substituted metallophthalocyanines, providing insights into their electrochemical and spectroelectrochemical properties. These compounds, characterized using UV–Vis, IR, 1H NMR, 13C NMR, and MS spectroscopy, demonstrate varied redox behaviors, indicating potential applications in electronic devices or as sensors due to their reversible electrochemical properties (Kantekin et al., 2015).

Biomedical Applications

  • Antifungal and Anti-HIV Activities : Novel chiral and achiral N-substituted benzenesulfonamides have been synthesized and evaluated for their antifungal and anti-HIV activities. The synthesized compounds demonstrate a potential avenue for the development of new therapeutic agents targeting fungal infections and HIV (Zareef et al., 2007).
  • COX-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified potent and selective COX-2 inhibitors. These findings are significant for developing treatments for inflammation, pain, and possibly cancer, highlighting the molecule's role in pharmacological research (Hashimoto et al., 2002).
  • Antibacterial Activity : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and shown to exhibit promising antibacterial activity against anaerobic Gram-positive bacteria strains. This suggests potential applications in developing new antibacterial agents (Sławiński et al., 2013).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-3-26-17-8-10-18(11-9-17)28(24,25)22-13-12-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-11,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXDZMJNCVVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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